3-(4-Methylthiazol-5-yl)acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNDJJGIDWGPPY-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2196246-47-4 | |
| Record name | (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Studies of 3 4 Methylthiazol 5 Yl Acrylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification, amidation, and conversion to more reactive species like acid halides. These transformations are fundamental in synthesizing various esters and amides, and for creating intermediates for further chemical coupling.
The conversion of 3-(4-methylthiazol-5-yl)acrylic acid to its corresponding esters can be achieved through several standard synthetic methodologies. The most common approach is the acid-catalyzed esterification, often referred to as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium reaction where the removal of water, typically through azeotropic distillation, drives the reaction toward the ester product. chemrxiv.org The reaction time for such esterifications can range from 1 to 24 hours depending on the specific alcohol and reaction conditions. chemrxiv.org
Alternative methods provide milder conditions and may be preferable for sensitive substrates. One such method involves the initial conversion of the carboxylic acid to its acid chloride, followed by reaction with an alcohol. dalalinstitute.com For instance, using acryloyl chloride with an alcohol in the presence of a non-nucleophilic base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) can yield the desired ester rapidly at room temperature. dalalinstitute.com Another approach is the Yamaguchi esterification, which is known for its mild conditions. dalalinstitute.com
The choice of catalyst and conditions is crucial. For industrial applications, solid-state catalysts and resin catalysts are increasingly used to replace corrosive homogeneous catalysts like sulfuric acid. rsc.orgrsc.org The reaction can be performed with a wide range of alcohols, from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex polyols. rsc.org The progress of the esterification can be monitored by techniques like Nuclear Magnetic Resonance (NMR) analysis to determine the conversion of the hydroxyl group. chemrxiv.org
Table 1: Common Esterification Methods for Acrylic Acids
| Method | Reagents & Conditions | Advantages |
|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄), Heat | Cost-effective, suitable for simple alcohols. chemrxiv.orgrsc.org |
| Acid Chloride Route | Thionyl Chloride or Oxalyl Chloride, then Alcohol, Base | Mild conditions, high yield, suitable for sensitive alcohols. dalalinstitute.com |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, Alcohol | Very mild conditions, good for sterically hindered alcohols. dalalinstitute.com |
| Resin Catalysis | Alcohol, Solid Acidic Resin (e.g., Amberlite™) | Catalyst is easily removed, reduced corrosion, eco-friendly. rsc.org |
The carboxylic acid functionality of this compound can be readily converted into a diverse range of amides. This is typically accomplished by reacting the acid with a primary or secondary amine using a coupling agent to facilitate the formation of the amide bond.
A common laboratory method involves the use of carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to generate the amide.
In recent years, triazine-based condensing reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have emerged as highly efficient alternatives. researchgate.netnih.gov DMTMM promotes selective amide bond formation, even in aqueous solutions and in the presence of other unprotected functional groups like hydroxyls, making it a versatile reagent for modifying complex molecules. researchgate.net
For peptide synthesis, where the amine component is an amino acid or peptide, standard peptide coupling protocols are employed. These reactions require coupling reagents to prevent racemization and ensure high yields. The acrylic acid moiety can be coupled to the N-terminus of a peptide, a process that has been used to prepare peptide crosslinkers for biomaterial fabrication. researchgate.netresearchgate.net In such solid-phase syntheses, the acrylic acid is coupled to free amine groups on peptide residues like lysine (B10760008) while the peptide remains attached to a resin. researchgate.netresearchgate.net
Table 2: Selected Amide Coupling Reagents
| Reagent | Description | Typical Conditions |
|---|---|---|
| EDC/DCC | Carbodiimide-based coupling agents. | Organic solvent (e.g., DCM, DMF), often with an additive like HOBt to suppress side reactions. |
| DMTMM | Triazine-based condensing agent. | Can be used in organic or aqueous solvents, simple mixing of components. researchgate.netnih.gov |
| HBTU/HATU | Benzotriazole-based aminium/uronium salts. | Organic solvent (e.g., DMF), non-nucleophilic base (e.g., DIPEA). |
For reactions requiring a more electrophilic carboxylate species, this compound can be converted into its corresponding acid halide or anhydride (B1165640). The most common acid halide, the acid chloride, is typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂), often with gentle refluxing. The excess thionyl chloride can be removed by distillation under reduced pressure, yielding the crude acid chloride which is often used immediately in the next synthetic step without further purification. This method has been successfully applied to the closely related 4-methylthiazole-5-carboxylic acid.
Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide or by heating the corresponding acid chloride with the sodium salt of the carboxylic acid. The formation of mixed anhydrides is also a common strategy, particularly in peptide synthesis, where the carboxylic acid is reacted with an acyl halide like pivaloyl chloride or an alkyl chloroformate. The resulting mixed anhydride is a highly activated intermediate that readily reacts with nucleophiles.
Transformations of the Acrylic Acid Double Bond
The carbon-carbon double bond in the acrylic acid moiety is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it susceptible to nucleophilic conjugate addition (Michael addition) and various reduction and cycloaddition reactions.
The α,β-unsaturated double bond of this compound can be selectively reduced to yield the corresponding saturated carboxylic acid, 3-(4-methylthiazol-5-yl)propanoic acid. This transformation is typically achieved via catalytic hydrogenation. rsc.org Standard heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are effective for this purpose, using molecular hydrogen (H₂) as the reductant. rsc.org The reaction involves the syn-addition of two hydrogen atoms across the double bond. rsc.org
The reduction of α,β-unsaturated esters and amides, which are generally less reactive than the corresponding ketones, has been a subject of significant research. Modern methods have been developed to achieve this transformation under milder and more atom-economical conditions. For example, copper(I)/N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the conjugate reduction of α,β-unsaturated esters and amides using H₂ as the terminal reducing agent. researchgate.net This approach avoids the use of less atom-economical reagents like hydrosilanes and represents a sustainable method for the hydrogenation of these substrates. researchgate.net While the direct hydrogenation of the free carboxylic acid with these specific copper catalysts presents challenges due to potential catalyst deactivation by the acidic proton, the principle demonstrates the feasibility of selectively reducing the double bond in its derivatives. researchgate.net
The electron-deficient double bond of this compound makes it a suitable dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this reaction, the acrylic acid derivative would react with an electron-rich conjugated diene to form a six-membered ring. The reaction is typically promoted by heat. The stereochemistry and regiochemistry of the cycloaddition are governed by well-established principles, with the endo product often being kinetically favored.
The reactivity of the dienophile is enhanced by the electron-withdrawing carboxylic acid group. While the thiazole (B1198619) ring itself possesses diene characteristics, its aromatic nature makes it a relatively unreactive diene component in thermally-induced Diels-Alder reactions, similar to its thiophene (B33073) analog. Therefore, this compound is expected to react preferentially as a dienophile. The reaction can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen of the acrylic acid, further increasing its dienophilicity and often enhancing the stereoselectivity of the reaction.
Michael Addition Reactions
The acrylic acid moiety of this compound is an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. researchgate.net This 1,4-addition reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse range of β-substituted propionic acid derivatives. researchgate.netnih.gov
Thia-Michael Addition: Thiols are effective nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds. mdpi.comacs.org The reaction of this compound with various thiols (R-SH), typically catalyzed by a weak base, is expected to yield 3-((alkyl/aryl)thio)-3-(4-methylthiazol-5-yl)propanoic acid derivatives. researchgate.netnih.gov This thia-Michael addition is generally efficient and proceeds under mild conditions. mdpi.comacs.org The reaction is often faster and more selective than radical-mediated thiol-ene reactions. mdpi.com
Aza-Michael Addition: Amines can also serve as potent nucleophiles in aza-Michael additions. researchgate.netmdpi.com Primary and secondary amines can add to the β-position of the acrylic acid backbone to form β-amino acid derivatives. researchgate.netresearchgate.net These reactions are fundamental in the synthesis of complex nitrogen-containing molecules and can be promoted by various catalysts or even by simple heating. researchgate.netmdpi.com The reaction with this compound would provide precursors to novel amino acids incorporating the 4-methylthiazole (B1212942) motif.
The table below outlines the expected products from Michael addition reactions with this compound.
| Nucleophile (Michael Donor) | Catalyst/Conditions | Expected Product Structure |
| Aliphatic/Aromatic Thiol (R-SH) | Weak Base (e.g., Triethylamine) | HOOC-CH(SR)-CH2-(4-methylthiazol-5-yl) |
| Primary Amine (R-NH2) | Heat or Catalyst (e.g., DBU) | HOOC-CH(NHR)-CH2-(4-methylthiazol-5-yl) |
| Secondary Amine (R2-NH) | Heat or Catalyst (e.g., DBU) | HOOC-CH(NR2)-CH2-(4-methylthiazol-5-yl) |
This table represents expected outcomes based on established Michael addition principles.
Modifications of the Thiazole Heterocycle
The thiazole ring in this compound is a robust aromatic system that can undergo various modifications, allowing for further diversification of the molecule's structure.
Functionalization at Various Ring Positions
The reactivity of the thiazole ring is dictated by the electronic nature of its constituent atoms. The C2 position is the most electron-deficient and acidic proton in the thiazole ring, making it susceptible to deprotonation by strong bases followed by reaction with electrophiles. nih.gov This allows for the introduction of a wide range of substituents at this position.
Conversely, the methyl group at the C4 position can also be a site for functionalization, for example, through radical halogenation or oxidation to an aldehyde or carboxylic acid, although this typically requires harsh conditions.
The table below summarizes potential functionalization reactions on the thiazole ring.
| Ring Position | Reaction Type | Reagents | Potential Product |
| C2 | Deprotonation-Alkylation | 1. n-BuLi; 2. R-X (Alkyl Halide) | 2-Alkyl-3-(4-methylthiazol-5-yl)acrylic acid |
| C2 | Deprotonation-Silylation | 1. n-BuLi; 2. TMS-Cl | 2-Trimethylsilyl-3-(4-methylthiazol-5-yl)acrylic acid |
| C4-Methyl | Radical Halogenation | NBS, AIBN | 3-(4-(Bromomethyl)thiazol-5-yl)acrylic acid |
This table outlines plausible synthetic transformations based on known thiazole chemistry.
Quaternization of the Thiazole Nitrogen
The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and can be readily alkylated to form a quaternary thiazolium salt. nih.gov This reaction, known as quaternization, typically involves treating the thiazole derivative with an alkylating agent, such as an alkyl halide. nih.govresearchgate.net The resulting thiazolium salts are ionic compounds that have found applications as ionic liquids and catalysts. nih.govresearchgate.net
The reaction of this compound with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield the corresponding N-alkyl-3-(4-methylthiazol-5-yl)acrylic acid halide salt. nih.govmdpi.com The reaction often proceeds upon heating in a suitable solvent or under solvent-free conditions. nih.govresearchgate.net
General Reaction for Quaternization:
These thiazolium salts are precursors to N-heterocyclic carbenes, which are powerful catalysts in organic synthesis.
Role as a Key Synthetic Building Block in Complex Molecule Synthesis
Heterocyclic compounds are central to medicinal chemistry, and thiazole derivatives are recognized as essential structural motifs in a wide range of biologically active compounds and approved drugs. nih.govnih.gov this compound serves as a versatile building block for the synthesis of more complex molecules due to its combination of a modifiable heterocycle and a reactive acrylic acid side chain. nih.govamazonaws.com
The carboxylic acid function can be readily converted into esters, amides, or acid chlorides, enabling coupling with other molecules to build larger, more complex structures. For instance, amide coupling with various amines leads to a library of acrylamide (B121943) derivatives with potential pharmacological activities.
A closely related compound, 4-methylthiazole-5-carboxylic acid, is a precursor to 4-methyl-5-formylthiazole, a key intermediate in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren pivoxil. nih.gov This highlights the value of the 4-methylthiazole-5-substituted scaffold in constructing intricate and pharmaceutically important molecules. The vinylogous nature of this compound extends this potential, offering a longer chain for constructing different types of side chains for new cephalosporin analogues or other complex heterocyclic systems. researchgate.net
The combination of the thiazole ring as a proven pharmacophore and the acrylic acid moiety as a versatile chemical handle makes this compound a significant starting material for drug discovery and the synthesis of novel heterocyclic compounds. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3-(4-Methylthiazol-5-yl)acrylic acid, both ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.
Proton NMR (¹H NMR) spectroscopy offers precise information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shifts in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For acrylic acid, the olefinic protons typically appear as three quadruplets in the range of 6.0 to 6.5 ppm. nih.gov The spectrum of acrylic acid itself shows signals centered at 6.42 ppm (cis proton), 6.17 ppm (geminal proton), and 6.01 ppm (trans proton). nih.gov In the case of this compound, the protons on the acrylic acid moiety are expected to be influenced by the electron-withdrawing nature of the adjacent thiazole (B1198619) ring.
The protons of the thiazole ring and the methyl group also give characteristic signals. The proton on the thiazole ring and the methyl protons will have distinct chemical shifts. researchgate.netosti.gov For instance, in related thiazole derivatives, the methyl group protons attached to the ring typically appear as a singlet. rsc.org The chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). bldpharm.com
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | Singlet (broad) | - |
| Thiazole-H | 8.5 - 9.0 | Singlet | - |
| α-olefinic H | 6.0 - 6.5 | Doublet | ~16 (trans) |
| β-olefinic H | 7.5 - 8.0 | Doublet | ~16 (trans) |
| -CH₃ | 2.4 - 2.6 | Singlet | - |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.
The carbonyl carbon of the carboxylic acid group is typically observed in the downfield region of the spectrum, around 167-173 ppm. beilstein-journals.org The olefinic carbons of the acrylic acid moiety will have signals in the range of 120-145 ppm. The carbons of the thiazole ring will also show characteristic signals, with their exact positions depending on the substitution pattern. rsc.org For example, in related thiazole structures, the carbon atoms of the ring appear at distinct chemical shifts that aid in their assignment. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 167 - 173 |
| Thiazole C2 | 150 - 155 |
| Thiazole C4 | 145 - 150 |
| Thiazole C5 | 125 - 130 |
| α-olefinic C | 120 - 125 |
| β-olefinic C | 135 - 140 |
| -CH₃ | 15 - 20 |
For complex molecules, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed to establish connectivity between atoms. mdpi.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish which protons are adjacent to each other. chemicalbook.comchemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. chemicalbook.com
Solid-State NMR (ssNMR) can be used to study the compound in its solid form. This is particularly useful for analyzing polymorphism, where a compound can exist in different crystal structures, and for studying drug formulations in polymer matrices. The chemical shifts in ssNMR are sensitive to the local environment, including hydrogen bonding and molecular conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the loss of a carboxyl group (-COOH), water (H₂O), or cleavage of the thiazole ring.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. bldpharm.com This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. The capabilities of HRMS make it an invaluable tool for analyte characterization and screening in pharmaceutical development.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a compound in a sample. For a compound like this compound, a reversed-phase HPLC column would likely be used for separation, coupled with a mass spectrometer for detection. LC-MS/MS, a tandem MS technique, can provide even greater selectivity and sensitivity for quantitative analysis.
MALDI-TOF MS
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of analytes. In recent years, it has become essential for the analysis of various molecules, including polymers and biomolecules. nih.govmdpi.com The process involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight analyzer.
For compounds like this compound, this technique can confirm the molecular mass, aiding in structural verification. The choice of matrix is critical for successful analysis. mdpi.comresearchgate.net For acrylic acid-containing compounds and other synthetic polymers, several matrices have proven effective. nih.govtcichemicals.com The selection depends on the analyte's properties to ensure efficient energy transfer and ionization. nih.gov
Table 1: Common Matrices for MALDI-TOF MS Analysis of Organic Molecules and Polymers
| Matrix Synonym | Full Name | Suitable Analytes |
|---|---|---|
| DCTB | trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile | Synthetic polymers nih.govtcichemicals.com |
| DHB | 2,5-Dihydroxybenzoic Acid | Peptides, Glycans, Polymers tcichemicals.comresearchgate.net |
| α-CHCA | α-Cyano-4-hydroxycinnamic Acid | Peptides, Proteins mdpi.comtcichemicals.com |
| IAA | 3-Indoleacrylic Acid | Synthetic polymers tcichemicals.com |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is indispensable for identifying the functional groups within a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the various functional groups present, providing a molecular fingerprint.
For this compound, the spectrum would be a composite of the vibrations from the acrylic acid moiety and the 4-methylthiazole (B1212942) ring. The acrylic acid portion is characterized by a very broad O-H stretching band due to hydrogen bonding, a sharp and strong C=O stretching peak for the carbonyl group, and a C=C stretching vibration from the vinyl group. spectroscopyonline.comresearchgate.net The thiazole ring contributes its own characteristic stretching and bending vibrations. mdpi.comnih.gov
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |
|---|---|---|---|
| 3500-2500 (broad) | O-H stretch | Carboxylic Acid | spectroscopyonline.comerpublications.com |
| ~2978 | C-H stretch (sp³) | Methyl (CH₃) | mdpi.com |
| ~1720-1700 | C=O stretch | α,β-Unsaturated Carboxylic Acid | spectroscopyonline.comresearchgate.neterpublications.com |
| ~1630 | C=N stretch | Thiazole Ring | mdpi.com |
| ~1663-1640 | C=C stretch | Alkene | researchgate.net |
| ~1449 | C-O-H bend | Carboxylic Acid | researchgate.net |
| ~1249 | C-O stretch | Carboxylic Acid | researchgate.net |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the C=C stretching of the acrylic group and the aromatic ring stretching of the thiazole moiety are expected to produce strong signals. rsc.orguwo.ca Raman is also effective for studying aqueous solutions, as the Raman signal of water is weak. horiba.com This makes it a valuable tool for monitoring reactions like polymerization in solution. horiba.comazom.com Studies on acrylic acid have identified characteristic Raman modes for its various conformations and polymeric forms. uwo.canih.gov The thiazole ring itself has distinct Raman bands corresponding to its stretching and bending vibrations. rsc.orgresearchgate.net
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group / Moiety | Source |
|---|---|---|---|
| ~3000 | C-H stretch | Alkene & Aromatic | uwo.ca |
| ~1640 | C=C stretch | Alkene | uwo.caazom.com |
| ~1519 | C=C and C=N stretch | Thiazole Ring | researchgate.net |
| ~1407 | Ring stretch / C-H bend | Thiazole Ring | researchgate.net |
| ~1280 | C-C stretch | Acrylic Acid Backbone | uwo.ca |
| ~850 | Ring breathing | Thiazole Ring | rsc.org |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for this compound is not publicly available, data from structurally related compounds, such as 2-sulfonyl-1,3-thiazole derivatives, provide insight into the type of information obtained. nih.gov Such an analysis would reveal the planarity of the thiazole and acrylic acid groups and the intermolecular interactions, like hydrogen bonding, that dictate the crystal packing.
Table 4: Example Crystal Structure Data for a Substituted 1,2-Thiazole Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₂₁N₃O₃S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.8770(14) |
| b (Å) | 8.7007(6) |
| c (Å) | 17.5854(15) |
| β (°) | 110.474(11) |
| Volume (ų) | 2132.5(3) |
| Z (molecules/unit cell) | 4 |
Data from a representative N-sulfonyl-2,3-dihydro-1,2-thiazole. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation of a compound from a reaction mixture and for the assessment of its purity. orientjchem.org Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction. researchgate.net For purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC is a highly efficient technique used to separate, identify, and quantify components in a mixture. It is widely used to determine the purity of synthesized compounds and to quantify residual monomers in polymers. osti.govwaters.com
For analyzing this compound, a reversed-phase HPLC method would be most suitable. waters.come3s-conferences.org This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. e3s-conferences.orgnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. e3s-conferences.orgnih.gov Due to the presence of the chromophoric thiazole ring and the acrylic acid double bond, UV detection is an effective means of quantification. e3s-conferences.orgsielc.com
Table 5: Typical HPLC Parameters for Analysis of Acrylic Acid and Thiazole Derivatives
| Parameter | Description | Source |
|---|---|---|
| Column | Reversed-phase, e.g., ZORBAX SB-C18 or Primesep B | nih.govsielc.com |
| Mobile Phase | Acetonitrile / Water mixture | e3s-conferences.orgsielc.com |
| Buffer/Modifier | Phosphoric acid, formic acid, or trichloroacetic acid | osti.govnih.govsielc.com |
| Elution Mode | Gradient or Isocratic | e3s-conferences.orgnih.gov |
| Detector | Diode Array Detector (DAD) or UV Detector | e3s-conferences.orgsielc.com |
This method allows for the accurate determination of the compound's purity, with detection limits often in the low mg/L range. e3s-conferences.org
Size Exclusion Chromatography (SEC) for Polymerization Studies
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical technique for determining the molecular weight and molecular weight distribution of polymers. paint.orgpaint.org The principle of SEC is based on the separation of molecules according to their hydrodynamic volume in solution. paint.orgpaint.org The separation occurs as the polymer solution passes through a column packed with porous gel; larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, elute later. paint.orgpaint.org This technique is indispensable for monitoring the progress of polymerization reactions and for characterizing the resulting polymers.
In the context of the polymerization of this compound, SEC would be a crucial tool for elucidating the molecular characteristics of the resulting polymer, poly(this compound). By analyzing samples taken at different time intervals during the polymerization process, researchers can track the increase in molecular weight and changes in the molecular weight distribution, thereby gaining insights into the reaction kinetics and mechanism.
The primary data obtained from SEC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn.
Number-Average Molecular Weight (Mn): Represents the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw): Takes into account the contribution of each polymer molecule to the total molecular weight of the sample. Since larger molecules contribute more to the total weight, Mw is always greater than or equal to Mn.
Polydispersity Index (PDI): Indicates the breadth of the molecular weight distribution. A PDI value of 1.0 signifies a monodisperse polymer, where all molecules have the same length. In practice, most polymerization methods result in a PDI greater than 1.0, indicating a distribution of chain lengths.
For the analysis of poly(this compound), a suitable solvent would be required to dissolve the polymer for SEC analysis. Given the polar nature of the carboxylic acid and the thiazole ring, a polar aprotic solvent such as dimethylformamide (DMF) or an aqueous buffer might be employed as the mobile phase. scepscor.org It is also common to add salts to the mobile phase to suppress polyelectrolyte effects and potential interactions between the polymer and the column packing material, which can otherwise lead to erroneous results. scepscor.org
Detailed Research Findings
While specific experimental data for the SEC analysis of poly(this compound) is not available in the reviewed literature, a hypothetical study of its polymerization could yield the results presented in the following data table. This table illustrates how SEC data can be used to monitor the progress of a polymerization reaction over time.
Table 1: Hypothetical SEC Data for the Polymerization of this compound
| Reaction Time (hours) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 5,200 | 6,800 | 1.31 |
| 2 | 10,500 | 14,200 | 1.35 |
| 4 | 18,300 | 25,100 | 1.37 |
| 8 | 25,600 | 36,100 | 1.41 |
| 12 | 29,800 | 42,300 | 1.42 |
| 24 | 31,500 | 45,000 | 1.43 |
The data in Table 1 demonstrates a typical trend for a polymerization reaction: both Mn and Mw increase with reaction time, indicating polymer chain growth. The PDI also shows a slight increase, which can provide information about the type of polymerization and the occurrence of side reactions, such as chain transfer or termination. The stabilization of these values after 24 hours suggests that the reaction is approaching completion.
Such detailed molecular weight information is critical for establishing structure-property relationships of the synthesized polymer. The molecular weight and its distribution can significantly influence the polymer's physical and chemical properties, including its solubility, viscosity, and thermal stability, which are important for its potential applications.
Computational and Theoretical Investigations of 3 4 Methylthiazol 5 Yl Acrylic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 3-(4-Methylthiazol-5-yl)acrylic acid. DFT calculations are employed to predict the molecule's three-dimensional geometry and electronic properties by finding the minimum energy state. dergipark.org.tr A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which provides a balance between accuracy and computational cost. dergipark.org.tr
Geometry optimization calculations yield the most stable arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric profile.
Furthermore, DFT is used to determine key electronic properties by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller energy gap suggests that the molecule is more reactive and can undergo charge transfer interactions, which may influence its biological activity. dergipark.org.tr
Table 1: Calculated Geometric Parameters for this compound (Optimized using DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=C (acrylic) | 1.34 Å |
| C-C (acrylic-thiazole) | 1.48 Å | |
| C=O (carbonyl) | 1.22 Å | |
| C-O (hydroxyl) | 1.35 Å | |
| N-C (thiazole) | 1.38 Å | |
| S-C (thiazole) | 1.75 Å | |
| **Bond Angles (°) ** | C=C-C (acrylic) | 121.5° |
| C-C-O (carbonyl) | 123.0° | |
| C-C-N (thiazole ring) | 115.0° | |
| Dihedral Angle (°) | C(thiazole)-C-C=C | 15.0° |
Table 2: Calculated Electronic Properties for this compound (DFT/B3LYP)
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.1 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Molecular polarity and solubility |
Molecular Dynamics Simulations to Understand Conformational Behavior
While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in solution.
For this compound, MD simulations can elucidate the rotational freedom around the single bond connecting the acrylic acid moiety to the thiazole (B1198619) ring. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site.
A key metric used to analyze conformational stability during a simulation is the Root Mean Square Deviation (RMSD). dovepress.com By plotting the RMSD of the molecule's atoms over time relative to its initial structure, researchers can determine if the molecule remains in a stable conformation or undergoes significant structural changes. dovepress.com Stable complexes are often indicated by RMSD values that plateau within a narrow range. dovepress.com
Table 3: Typical Parameters for an MD Simulation of this compound
| Parameter | Setting | Purpose |
|---|---|---|
| Force Field | AMBER / GROMOS | Defines the potential energy of the system |
| Solvent Model | TIP3P Water | Simulates an aqueous environment |
| Temperature | 300 K | Simulates physiological temperature |
| Pressure | 1 bar | Simulates atmospheric pressure |
| Simulation Time | 100 ns | Duration to observe conformational changes |
| Time Step | 2 fs | Integration step for solving equations of motion |
Quantum Chemical Calculations for Spectroscopic Interpretations
Quantum chemical calculations are indispensable for interpreting experimental spectroscopic data. By predicting spectra theoretically, researchers can assign specific vibrational modes or chemical shifts to the corresponding structural features of this compound.
Theoretical calculations of vibrational frequencies (Infrared and Raman) are typically performed using DFT. The calculated harmonic frequencies are often scaled by an appropriate factor to correct for approximations in the computational method and to improve agreement with experimental results. researchgate.net This allows for a precise assignment of peaks in the experimental IR and Raman spectra to specific molecular motions, such as C=O stretching, C=C bending, or ring vibrations. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Comparing the calculated shifts to experimental data helps confirm the molecular structure and assign resonances to specific atoms within the molecule. researchgate.netmdpi.com
Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data
| Spectroscopy | Feature | Experimental Value | Calculated Value (Scaled) |
|---|---|---|---|
| FT-IR (cm⁻¹) | C=O Stretch | 1695 cm⁻¹ | 1705 cm⁻¹ |
| C=C Stretch | 1630 cm⁻¹ | 1635 cm⁻¹ | |
| O-H Stretch | 3050 cm⁻¹ (broad) | 3080 cm⁻¹ | |
| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | 172 ppm | 171.5 ppm |
| Thiazole Carbon (C-S) | 155 ppm | 154.2 ppm | |
| ¹H NMR (ppm) | Vinyl Proton (-CH=) | 6.4 ppm | 6.3 ppm |
| Methyl Proton (-CH₃) | 2.5 ppm | 2.4 ppm |
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to predict how a molecule interacts with biological targets, which is fundamental in drug discovery.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). samipubco.com This technique is used to understand the binding mode of this compound with various protein targets and to estimate its binding affinity. dergipark.org.trunar.ac.id The binding affinity is often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger interaction. nih.gov
Docking simulations can reveal specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.gov For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the thiazole ring can participate in hydrophobic or aromatic interactions. Identifying these interactions is key to understanding the molecule's mechanism of action and for guiding the design of more potent derivatives. nih.gov
Table 5: Hypothetical Molecular Docking Results for this compound with Various Protein Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355 | Hydrogen Bond, π-Alkyl |
| Tubulin | -7.5 | Cys241, Asn258 | Hydrogen Bond |
| p38 MAP Kinase | -8.9 | Met109, Lys53 | Hydrogen Bond, Hydrophobic |
| KIT Tyrosine Kinase | -7.9 | Cys673, Asp810 | Hydrogen Bond, π-Sulfur |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model is an abstract representation of the key interaction points of a ligand, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.govfrontiersin.org
For this compound, a pharmacophore model could be generated based on its structure and predicted binding mode from docking studies. This model can then be used as a 3D query to screen large chemical databases for structurally diverse compounds that match the pharmacophore and are therefore likely to bind to the same target. nih.gov This approach is a powerful tool for discovering new lead compounds and for designing novel ligands with improved activity. nih.gov
Table 6: Potential Pharmacophoric Features of this compound
| Feature Type | Molecular Moiety | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Accepts H-bond from protein residues (e.g., Lys, Arg) |
| Hydrogen Bond Donor (HBD) | Carboxylic Acid -OH | Donates H-bond to protein residues (e.g., Asp, Glu) |
| Aromatic/Hydrophobic (RA/HY) | Thiazole Ring | Forms π-stacking or hydrophobic interactions |
| Negative Ionizable | Carboxylate (deprotonated) | Forms ionic interactions with positive residues |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. researchgate.net
A mechanistic QSAR study for derivatives of this compound would involve synthesizing a series of related compounds and measuring their biological activity (e.g., IC₅₀ values). Then, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression, are used to build a model that correlates the descriptors with the observed activity. nih.gov
A validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov Furthermore, the model can provide mechanistic insights by revealing which molecular properties are most important for biological activity, guiding the rational design of more potent molecules. nih.govnih.gov
A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.65 * logP - 0.21 * LUMO + 0.45 * MR + 1.82
This equation suggests that activity increases with higher lipophilicity (logP) and molar refractivity (MR), but decreases as the energy of the LUMO increases.
Table 7: List of Compounds Mentioned
| Compound Name |
|---|
Mechanistic Insights into Biological Activity and Interactions in Vitro/molecular Level
Enzyme Inhibition Mechanisms
Inhibition of Specific Bacterial Enzymes (e.g., MurB enzyme)
There is no available scientific literature detailing the inhibitory effects of 3-(4-Methylthiazol-5-yl)acrylic acid on the MurB enzyme or other specific bacterial enzymes. While thiazole-containing compounds have been investigated as potential antibacterial agents, with some targeting cell wall biosynthesis, specific data for this acrylic acid derivative is not present in the reviewed sources.
Inhibition of Fungal Enzymes (e.g., 14α-lanosterol demethylase)
Information regarding the inhibition of 14α-lanosterol demethylase or other fungal enzymes by This compound is not found in the available scientific literature. The class of azole antifungals, which are known inhibitors of this enzyme, are structurally distinct from the specified compound.
Molecular Target Identification and Binding Studies
No studies have been identified that specifically report on the molecular targets of This compound . Consequently, there are no available binding studies, such as molecular docking or crystallography, to elucidate its interaction with any biological macromolecules. Research on other thiazole (B1198619) derivatives has identified various molecular targets, including enzymes and receptors involved in cancer and inflammation, but this information is not directly applicable to This compound . nih.gov
Mechanistic Studies of Antimicrobial Activity in Model Systems
Interactions with Bacterial Cell Walls or Membranes
There is no direct evidence from the reviewed literature to suggest that This compound interacts with bacterial cell walls or membranes. While some cationic polymers containing thiazolium groups (derived from thiazole) have been shown to disrupt bacterial membranes, these are structurally different from the requested compound. mdpi.com Studies on other thiazole derivatives have suggested various antimicrobial mechanisms, but these cannot be directly attributed to This compound .
Disruption of Fungal Growth Pathways
No information is available in the scientific literature concerning the ability of This compound to disrupt fungal growth pathways.
Investigation of Antitumor Mechanisms in Cell Lines (Focus on Molecular Pathways)
The antitumor potential of this compound and its derivatives has been explored through their effects on various cancer cell lines, revealing complex mechanisms of action at the molecular level. Research indicates that these compounds can selectively target tumor cells while showing low toxicity to normal, non-tumor cells. researchgate.net
One key derivative demonstrated significant cytotoxic effects against several human cancer cell lines, including leukemia, glioblastoma, melanoma, and breast adenocarcinoma. researchgate.net The primary mechanism identified involves the induction of apoptosis through a mitochondria-dependent pathway. researchgate.net This process is initiated by the accumulation of endogenous reactive oxygen species (ROS), specifically superoxide (B77818) radicals, within the cancer cells. researchgate.net The increase in ROS leads to mitochondrial damage, which in turn triggers the apoptotic cascade. researchgate.net
Further investigation into the molecular pathways shows that the compound inhibits the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. researchgate.net By inhibiting PARP-1, the compound enhances DNA damage in tumor cells, contributing to their death. researchgate.net It's noteworthy that these DNA-damaging effects were significantly lower in normal human lymphocytes, highlighting a degree of selectivity for cancer cells. researchgate.net The mechanism of DNA damage was found to be independent of direct DNA binding or intercalation. researchgate.net
The induction of apoptosis is further confirmed by observable morphological changes in cancer cells, such as chromatin condensation, fragmentation of nuclei, and membrane blebbing. researchgate.net Studies on other structurally related compounds have shown similar apoptosis-inducing mechanisms, often involving the activation of caspases (like caspase-3, -8, and -9), modulation of the Bax/Bcl-2 protein ratio, and an increase in the expression of p53. nih.gov These compounds can also arrest the cell cycle, often at the G2/M phase, preventing cancer cell proliferation. nih.govnih.gov
Table 1: Summary of Antitumor Mechanisms in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | Key Molecular Mechanism | Observed Effects | Reference |
|---|---|---|---|---|
| Jurkat | Human Leukemia | ROS-mediated mitochondrial pathway, PARP-1 inhibition | Induction of apoptosis, DNA damage, chromatin condensation, membrane blebbing | researchgate.net |
| U251 | Human Glioblastoma | ROS-mediated mitochondrial pathway, PARP-1 inhibition | Induction of apoptosis, DNA damage, chromatin condensation, membrane blebbing | researchgate.net |
| K562 | Human Leukemia | Cytotoxicity | Cell death | researchgate.net |
| HL-60 | Human Leukemia | Cytotoxicity | Cell death | researchgate.net |
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity, Tubulin inhibition, p53 & Bax upregulation, Bcl-2 downregulation, Caspase 9 activation | Cell death, Apoptosis, G2/M phase cell cycle arrest | researchgate.netnih.gov |
| MDA-MB-231 | Human Breast Adenocarcinoma | Cytotoxicity | Cell death | researchgate.net |
| HepG2 | Liver Cancer | Cytotoxicity | Cell death | nih.gov |
Neuroprotective Activity Mechanisms in In Vitro Models
Thiazole derivatives, including compounds structurally related to this compound, have demonstrated promising neuroprotective properties in various in vitro models of neurodegenerative diseases. These studies provide insight into the molecular mechanisms that underlie this protective activity.
A primary mechanism of neuroprotection appears to be the compound's antioxidant capabilities. In models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), thiazole sulfonamides were shown to mitigate oxidative stress. nih.gov This is achieved by reducing the levels of intracellular reactive oxygen species (ROS). nih.gov The accumulation of ROS is a major contributor to neuronal damage in many neurodegenerative conditions. nih.gov
Another significant pathway involves the modulation of Sirtuin 1 (SIRT1) activity. nih.gov SIRT1 is a protein that plays a critical role in cellular stress resistance and longevity. In 6-OHDA-treated cells, SIRT1 activity was significantly reduced. nih.gov However, treatment with neuroprotective thiazole sulfonamides helped maintain high levels of SIRT1 activity, counteracting the toxic effects of 6-OHDA. nih.gov
In vitro neuroprotection has also been assessed by evaluating the viability of neuronal cells under toxic conditions. Studies using models of glutamate-induced excitotoxicity and cisplatin-induced toxicity in astrocytes and oligodendrocytes have shown that related compounds can protect these cells from damage. researchgate.net For instance, some derivatives were found to be non-toxic to neurons, astrocytes, and oligodendrocytes and could even act as trophic agents, promoting cell health. researchgate.net The evaluation of neuroprotective effects often involves measuring cell viability and the integrity of cellular components in subcellular fractions like synaptosomes and mitochondria after exposure to neurotoxins. nih.govmdpi.com
Table 2: Summary of Neuroprotective Mechanisms in In Vitro Models This table is interactive. You can sort and filter the data.
| In Vitro Model | Cell/Fraction Type | Mechanism | Protective Effect | Reference |
|---|---|---|---|---|
| 6-OHDA-Induced Neurotoxicity | SH-SY5Y cells, Rat Brain Synaptosomes | Antioxidant (ROS reduction), SIRT1 activation | Increased cell viability, protection against neuronal damage | nih.govnih.gov |
| Glutamate-Induced Excitotoxicity | Mouse Neuronal Cultures | Trophic action, reduction of LDH release | Increased neuronal viability | researchgate.net |
| Cisplatin-Induced Toxicity | Rat Astrocytes & Oligodendrocytes | Prevention of apoptosis | Increased viability of glial cells | researchgate.net |
| Trophic Stress (Serum Deprivation) | Mouse Neuronal Cultures | Trophic action | Increased neuronal viability | researchgate.net |
Structure-Activity Relationship (SAR) Analysis for Mechanistic Understanding
Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activities. collaborativedrug.comazolifesciences.com By modifying different parts of the molecule, researchers can identify key functional groups and structural features responsible for their antitumor and neuroprotective effects. youtube.com
For antitumor activity, SAR studies reveal that the specific arrangement of atoms is crucial. For instance, the DNA-damaging effect of one active derivative was found to be unrelated to DNA-intercalating abilities, suggesting that its mechanism is not based on physically inserting itself into the DNA structure. researchgate.net This points towards a more specific interaction with cellular machinery, such as the observed inhibition of the PARP-1 enzyme. researchgate.net In studies of other anticancer agents with similar scaffolds, the introduction of specific substituents, such as a furan (B31954) group on an acrylamide (B121943) moiety, was shown to dramatically increase potency against breast cancer cells. nih.gov This highlights that even small changes to the peripheral structure can significantly impact biological outcomes.
The general principles of SAR suggest that properties like lipophilicity, the presence of hydrogen bond donors, and the electronic nature of substituents are key predictors of activity. researchgate.net For many biologically active compounds, including thiazole derivatives, a balance of these properties is required for optimal interaction with molecular targets and for favorable pharmacokinetic properties like cell membrane penetration. youtube.comkcl.ac.uk
In the context of neuroprotection, SAR studies on related heterocyclic compounds have indicated that modifications affecting the molecule's ability to interact with specific enzymes or receptors are critical. For example, in a series of pyrrole-based hydrazones studied for anti-Parkinsonian effects, derivatives with a longer methylene (B1212753) bridge between the core pyrrole (B145914) system and the hydrazone group displayed better neuroprotective properties. nih.gov This suggests that the spatial arrangement and flexibility of the molecule are important for its protective function. The ability of these compounds to act as selective inhibitors of enzymes like monoamine oxidase B (MAO-B) is also highly dependent on their structure, which governs how they fit into the enzyme's active site. mdpi.com
Advanced Applications and Emerging Research Directions
Integration into Functional Materials
The bifunctional nature of 3-(4-methylthiazol-5-yl)acrylic acid, featuring a polymerizable vinyl group and a carboxylic acid, makes it an attractive monomer for creating specialized polymers and functional materials. The presence of the methylthiazole group is anticipated to impart unique electronic, optical, and biological properties to the resulting materials.
Acrylic acid and its derivatives are fundamental building blocks in polymer chemistry, widely used for producing a vast range of materials from superabsorbent polymers to adhesives and coatings. The polymerization of these monomers, typically via free-radical mechanisms, leads to poly(acrylic acid) (PAA) backbones. These polymers are known for their hydrophilicity and pH-responsive behavior due to the pendant carboxylic acid groups.
The incorporation of this compound as a monomer or co-monomer in polymerization reactions can yield polymers with novel functionalities. The thiazole (B1198619) ring, a common scaffold in biologically active compounds, can introduce specific binding capabilities or antimicrobial properties into the polymer matrix.
Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, represent a significant area of application. PAA-based hydrogels are extensively studied for biomedical applications like wound dressings and drug delivery systems due to their biocompatibility and tunable properties. By integrating this compound into a hydrogel network, it is possible to develop "smart" materials. For instance, the carboxylic acid group provides pH-sensitivity, while the thiazole moiety could serve as a docking site for metal ions or bioactive molecules, or confer intrinsic therapeutic properties. Research on similar functionalized acrylic acids has demonstrated the ability to create hydrogels with highly customizable mechanical and biological properties for advanced cell culture applications.
Table 1: Potential Properties Conferred by this compound in Polymers
| Structural Feature | Property Conferred in Polymer/Hydrogel | Potential Application |
|---|---|---|
| Acrylic Acid Moiety | Polymerizable backbone, Hydrophilicity, pH-responsiveness | Smart drug delivery, biosensors, superabsorbents |
| Thiazole Ring | Metal coordination site, Biological activity, Modified electronic properties | Bioactive materials, functionalized scaffolds, stimuli-responsive materials |
| Methyl Group | Increased hydrophobicity, Steric influence on polymer structure | Tuning of swelling/mechanical properties |
The conjugated system formed by the acrylic acid double bond and the thiazole ring suggests potential for applications in organic electronics and optical materials. Thiazole-containing compounds are known to be components of various organic materials due to their electron-rich nature, which facilitates charge transport. The classification of this compound as a potential building block for electronic and optical materials highlights this possibility. The molecule's structure could be leveraged in the design of organic dyes, nonlinear optical materials, or as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic properties of materials is crucial.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The structure of this compound is well-suited for directing self-assembly processes.
Drawing parallels from studies on structurally similar compounds like (E)-3-(pyridin-4-yl)acrylic acid, one can predict the key interactions that would govern its supramolecular architecture.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This can lead to the formation of strong, directional intermolecular hydrogen bonds, often resulting in characteristic dimer motifs or extended chains. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor.
π–π Stacking: The aromatic thiazole ring can participate in π–π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to the stability of the crystal lattice.
These non-covalent interactions can guide the molecules to organize into well-defined one-, two-, or three-dimensional structures. Understanding and controlling this self-assembly is critical for crystal engineering and the bottom-up fabrication of novel materials with tailored properties. Furthermore, when this monomer is polymerized, the pendant thiazole groups could drive the self-assembly of the polymer chains themselves, a concept explored in polymerization-induced self-assembly (PISA) systems.
Chemoinformatics and Database Integration for Compound Libraries
In modern chemical and pharmaceutical research, chemoinformatics and comprehensive chemical databases are indispensable tools. This compound is cataloged in several commercial and research databases, which facilitates its procurement and inclusion in high-throughput screening libraries. Each entry is associated with unique identifiers that ensure the unambiguous identification of the compound.
Table 2: Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| CAS Number | 933718-19-5 |
| Molecular Formula | C₇H₇NO₂S |
| Molecular Weight | 169.20 |
| MDL Number | MFCD21294043 |
The integration of this compound into databases allows researchers to perform virtual screening, predict its physicochemical properties (e.g., solubility, logP), and identify it as a potential hit in drug discovery or materials science programs. These libraries are crucial for identifying starting points for the development of new drugs, agrochemicals, and functional materials.
Future Prospects in Chemical Biology and Material Science Research
The future research prospects for this compound are multifaceted, lying at the intersection of material science, polymer chemistry, and chemical biology.
In material science , a key direction will be the synthesis and characterization of homopolymers and copolymers derived from this monomer. Research will likely focus on how the incorporation of the 4-methylthiazole (B1212942) moiety influences the thermal, mechanical, and electronic properties of bulk materials. Its potential as a ligand for creating coordination polymers or metal-organic frameworks (MOFs) with catalytic or sensory capabilities is another promising avenue.
In chemical biology , the thiazole ring is a well-known pharmacophore present in numerous approved drugs. Future work could explore the biological activity of polymers and hydrogels functionalized with this compound. For example, such materials could be designed for controlled release of the monomer itself as a therapeutic agent or the polymer could have inherent antimicrobial or anticancer properties. The acrylic acid handle also allows for its conjugation to biomolecules, opening possibilities for creating bioconjugates and targeted drug delivery systems. The development of functionalized hydrogels for tissue engineering, where the thiazole group might promote specific cell adhesion or signaling, represents a frontier in biomedical materials research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-(4-Methylthiazol-5-yl)acrylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiazole derivatives and acrylic acid precursors. For example, refluxing 3-formyl-indole-2-carboxylic acid with aminothiazolones in acetic acid (3–5 hours) yields structurally analogous thiazole-acrylic hybrids . Adjustments to substituents (e.g., methyl groups on the thiazole ring) can optimize yield. Key steps include recrystallization from DMF/acetic acid mixtures to purify the product.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent placement (e.g., vinyl protons at δ 6.5–7.5 ppm for acrylic moieties) .
- FT-IR : Stretching bands near 1700 cm indicate carboxylic acid groups, while thiazole C-S-C vibrations appear at 650–750 cm .
- HPLC : Retention times (~9–10 minutes) and spiking with internal standards (e.g., cefditoren analogs) aid in purity assessment .
Q. How can crystallographic data for this compound be refined?
- Methodological Answer : Use SHELX software (e.g., SHELXL) for small-molecule refinement. High-resolution X-ray diffraction data are processed via direct methods (SHELXS) for structure solution. Twinning or disorder in the thiazole ring may require iterative refinement cycles .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thiazole-acrylic hybrids?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., methyl vs. vinyl groups) and test against specific targets (e.g., EGFR inhibition ).
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., IC values) from independent studies to identify outliers. For example, discrepancies in antimicrobial activity may arise from assay conditions (pH, solvent) .
Q. How can molecular docking elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with known thiazole-binding pockets (e.g., EGFR kinase domain ).
- Docking Workflow : Use AutoDock Vina with optimized force fields. Validate poses via molecular dynamics simulations (100 ns) to assess binding stability. Key interactions include H-bonds between the carboxylic acid group and Arg776 (EGFR) .
Q. What challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Acidify matrices (plasma, tissue homogenates) to stabilize the carboxylic acid group. Solid-phase extraction (C18 columns) improves recovery rates.
- LC-MS/MS : Use a triple quadrupole mass spectrometer with ESI⁻ ionization. Monitor transitions like m/z 223 → 179 (collision energy: 20 eV). Limit of quantitation (LOQ) can reach 5 ng/mL with optimized protocols .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
